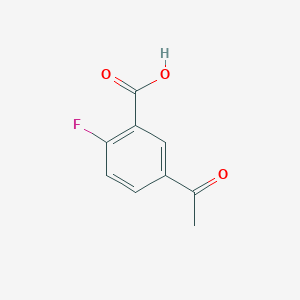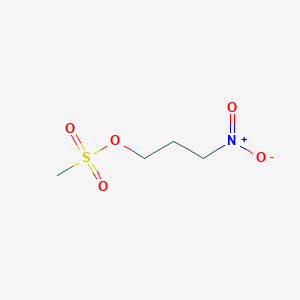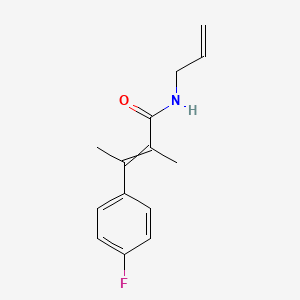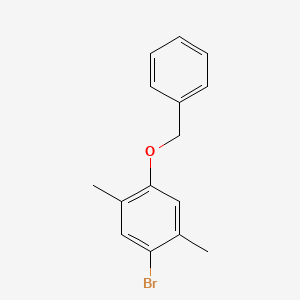
1-(Benzyloxy)-4-bromo-2,5-dimethylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Benzyloxy)-4-bromo-2,5-dimethylbenzene is an organic compound with the molecular formula C15H15BrO It is a derivative of benzene, where the benzene ring is substituted with a benzyloxy group, a bromine atom, and two methyl groups
準備方法
Synthetic Routes and Reaction Conditions: 1-(Benzyloxy)-4-bromo-2,5-dimethylbenzene can be synthesized through a multi-step process involving bromination, benzyl protection, and halogen exchange reactions. The starting material, 2,5-dimethylphenol, undergoes bromination to introduce the bromine atom at the para position. This is followed by the protection of the hydroxyl group with a benzyl group to form the benzyloxy derivative. The reaction conditions typically involve the use of solvents like dichloromethane and catalysts such as copper(I) iodide .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of environmentally benign solvents and catalysts is also emphasized to minimize the environmental impact .
化学反応の分析
Types of Reactions: 1-(Benzyloxy)-4-bromo-2,5-dimethylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Oxidation and Reduction Reactions: The benzyloxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids, while reduction can yield alcohols.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Coupling: Palladium catalysts and bases like potassium carbonate in organic solvents.
Major Products:
科学的研究の応用
1-(Benzyloxy)-4-bromo-2,5-dimethylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of drug candidates with potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
作用機序
The mechanism of action of 1-(Benzyloxy)-4-bromo-2,5-dimethylbenzene depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations through well-defined pathways. For example, in Suzuki-Miyaura coupling, it forms a palladium complex that facilitates the transfer of the aryl group to the boronic acid . In biological systems, its mechanism of action may involve interactions with cellular targets, leading to specific biological effects .
類似化合物との比較
1-(Benzyloxy)-2-iodo-4-tert-octylbenzene: Similar in structure but with an iodine atom instead of bromine, used in similar synthetic applications.
1-(Benzyloxy)-4-chlorobenzene: Contains a chlorine atom, used in the synthesis of various organic compounds.
1-(Benzyloxy)-2,5-dimethylbenzene: Lacks the halogen atom, used as an intermediate in organic synthesis.
Uniqueness: 1-(Benzyloxy)-4-bromo-2,5-dimethylbenzene is unique due to the presence of both the benzyloxy and bromine substituents, which provide specific reactivity patterns and make it a versatile intermediate in organic synthesis. Its ability to undergo a wide range of chemical reactions makes it valuable in the development of new materials and pharmaceuticals .
特性
分子式 |
C15H15BrO |
|---|---|
分子量 |
291.18 g/mol |
IUPAC名 |
1-bromo-2,5-dimethyl-4-phenylmethoxybenzene |
InChI |
InChI=1S/C15H15BrO/c1-11-9-15(12(2)8-14(11)16)17-10-13-6-4-3-5-7-13/h3-9H,10H2,1-2H3 |
InChIキー |
VSZQOUWXKJNMSF-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1Br)C)OCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-butyl 1,3a,4,6,7,7a-hexahydropyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B14019641.png)
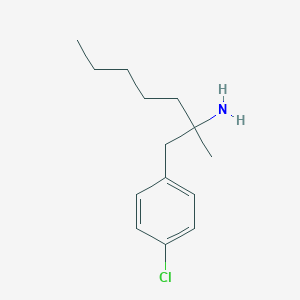
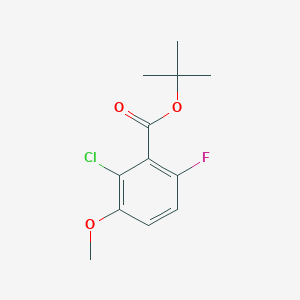

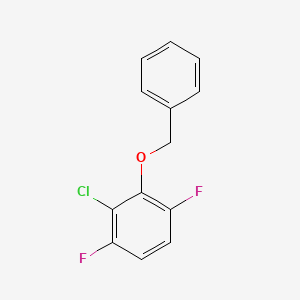
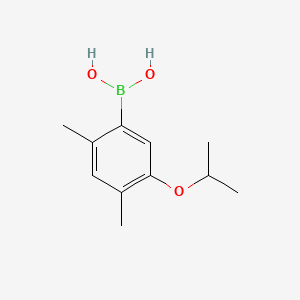
![1-[1-[2-(2-Ethoxyethoxy)ethoxy]ethoxy]-4-propan-2-ylbenzene](/img/structure/B14019669.png)
![Ethyl 5-{[ethoxy(oxo)acetyl]amino}furan-2-carboxylate](/img/structure/B14019675.png)
![2-[(1e)-3,3-Dimethyltriaz-1-en-1-yl]benzohydrazide](/img/structure/B14019690.png)
![5,7-Dichloro-8-fluoro-2-methylpyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B14019695.png)
